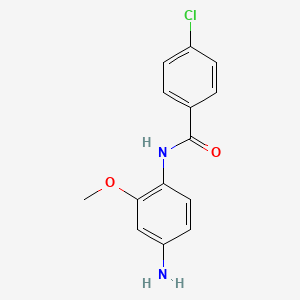

N-(4-Amino-2-methoxy-phenyl)-4-chloro-benzamide

Übersicht

Beschreibung

N-(4-Amino-2-methoxy-phenyl)-4-chloro-benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group, a methoxy group, and a chloro group attached to a benzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methoxy-phenyl)-4-chloro-benzamide typically involves the following steps:

Nitration: The starting material, 4-chloro-benzamide, undergoes nitration to introduce a nitro group at the para position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

Methoxylation: The amino group is then protected, and the compound undergoes methoxylation to introduce a methoxy group at the ortho position relative to the amino group.

Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Amino-2-methoxy-phenyl)-4-chloro-benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

Reduction: The compound can be reduced to form a corresponding amine.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted benzamides with various functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Anticancer Activity

Research has indicated that derivatives of N-(4-Amino-2-methoxy-phenyl)-4-chloro-benzamide exhibit promising anticancer properties. For instance, compounds designed based on similar structural frameworks have shown significant inhibitory effects against breast cancer cell lines, specifically MDA-MB-231 and MCF-7. These compounds were evaluated for their anti-proliferative activity, revealing IC50 values in the range of 1.52–6.31 μM, indicating high selectivity towards cancer cells compared to normal cells .

Mechanisms of Action

The mechanisms by which these compounds exert their anticancer effects include the induction of apoptosis. In one study, a derivative demonstrated a 22-fold increase in apoptotic cells when compared to controls, highlighting its potential as a targeted cancer therapy .

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC)

this compound can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility. This technique allows for the isolation and quantification of impurities, making it valuable for pharmacokinetic studies .

| Methodology | Details |

|---|---|

| Technique | Reverse Phase HPLC |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid) |

| Application | Isolation of Impurities, Pharmacokinetics |

Medicinal Chemistry Applications

Enzyme Inhibition Studies

Compounds related to this compound have been investigated for their inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Some derivatives have shown IC50 values between 10.93–25.06 nM against CA IX, demonstrating selectivity over other isoforms like CA II . This selectivity is crucial for developing targeted therapies with minimized side effects.

Case Studies

Case Study: Antitumor Activity Evaluation

In a specific study involving compounds derived from this compound, researchers conducted cellular uptake assays using HPLC to quantify the active compounds within MDA-MB-231 cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also significantly induced apoptosis through the activation of specific pathways associated with cancer cell death .

Wirkmechanismus

The mechanism of action of N-(4-Amino-2-methoxy-phenyl)-4-chloro-benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-Amino-2-methoxy-phenyl)-4-fluoro-benzamide

- N-(4-Amino-2-methoxy-phenyl)-4-bromo-benzamide

- N-(4-Amino-2-methoxy-phenyl)-4-iodo-benzamide

Uniqueness

N-(4-Amino-2-methoxy-phenyl)-4-chloro-benzamide is unique due to the presence of the chloro group, which imparts specific chemical properties and reactivity. Compared to its fluoro, bromo, and iodo analogs, the chloro derivative may exhibit different biological activities and chemical behavior, making it a valuable compound for various research applications.

Biologische Aktivität

N-(4-Amino-2-methoxy-phenyl)-4-chloro-benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 276.72 g/mol. The compound features a benzamide structure with an amino group and a methoxy group, which are critical for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

- Antimicrobial Properties : The compound has been studied for its effectiveness against a range of microbial pathogens, demonstrating significant inhibitory effects.

- Anticancer Activity : Investigations into its anticancer properties have shown that it may inhibit cell proliferation in various cancer cell lines.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways, such as dipeptidyl peptidase-IV (DPP-IV), which plays a role in glucose metabolism and is a target for diabetes treatment .

- Cell Proliferation Modulation : By affecting signaling pathways related to cell growth and survival, this compound shows promise as an anticancer agent.

Antimicrobial Studies

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined for various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Candida albicans | 16 |

These results indicate that the compound possesses significant antimicrobial properties, particularly against fungal infections.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The IC50 values for these cell lines were found to be:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| A549 | 20 |

These findings suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Case Studies

- DPP-IV Inhibition : A study highlighted the design and synthesis of N-substituted aminobenzamide derivatives, including this compound. These derivatives showed promising DPP-IV inhibitory activity, suggesting potential applications in diabetes management .

- Antitumor Activity : Another investigation focused on the structural modifications of benzamide derivatives, revealing that compounds similar to this compound exhibited significant antitumor effects against various cancer cell lines, indicating a broader application in oncology .

Eigenschaften

IUPAC Name |

N-(4-amino-2-methoxyphenyl)-4-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-19-13-8-11(16)6-7-12(13)17-14(18)9-2-4-10(15)5-3-9/h2-8H,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAYKXVXHCSWSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)NC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359363 | |

| Record name | N-(4-Amino-2-methoxy-phenyl)-4-chloro-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436089-17-7 | |

| Record name | N-(4-Amino-2-methoxy-phenyl)-4-chloro-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.